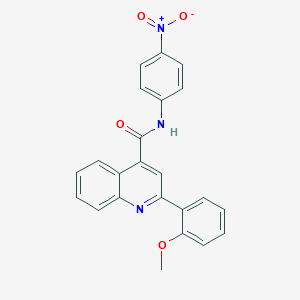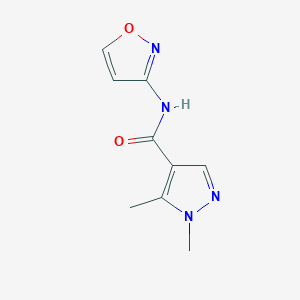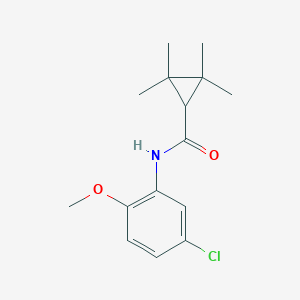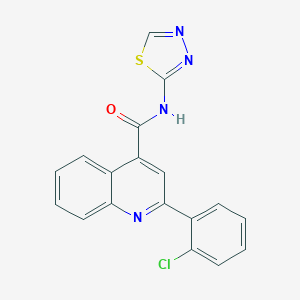![molecular formula C15H13N3O B262222 (6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one](/img/structure/B262222.png)
(6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one, also known as INDY, is a small molecule inhibitor that has recently gained attention in the scientific community for its potential therapeutic applications. INDY has been shown to inhibit the activity of a protein called NEDD4-1, which is involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis.
Scientific Research Applications
(6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one has been shown to have potential therapeutic applications in various diseases such as cancer, diabetes, and neurological disorders. In cancer, (6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one has been shown to inhibit the growth and proliferation of cancer cells by targeting the NEDD4-1 protein. In diabetes, (6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one has been shown to improve insulin sensitivity and glucose metabolism. In neurological disorders, (6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one has been shown to protect against neurodegeneration and improve cognitive function.
Mechanism of Action
(6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one inhibits the activity of NEDD4-1 by binding to the WW domains of the protein, which are involved in protein-protein interactions. This results in the inhibition of downstream signaling pathways that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
(6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one has been shown to have various biochemical and physiological effects. In cancer, (6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one induces apoptosis and inhibits cell cycle progression. In diabetes, (6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one improves glucose metabolism and insulin sensitivity. In neurological disorders, (6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one protects against neurodegeneration and improves cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using (6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one in lab experiments include its high purity and yield, as well as its potential therapeutic applications. However, the limitations of using (6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one include its cost and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
For (6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one research include the development of more potent and selective inhibitors, as well as the investigation of its potential therapeutic applications in other diseases. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of (6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one.
Synthesis Methods
The synthesis of (6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one involves the reaction of 5-aminoindazole with 2-methylcyclohexa-2,4-dien-1-one in the presence of a catalyst. The reaction proceeds through a condensation reaction to form the final product. The synthesis of (6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one has been optimized to produce high yields and purity, making it an ideal compound for scientific research.
properties
Product Name |
(6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one |
|---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C15H13N3O/c1-10-3-2-4-11(15(10)19)8-16-13-5-6-14-12(7-13)9-17-18-14/h2-9,16H,1H3,(H,17,18)/b11-8+ |
InChI Key |
PAHUVOMXNUGRMQ-DHZHZOJOSA-N |
Isomeric SMILES |
CC1=CC=C/C(=C\NC2=CC3=C(C=C2)NN=C3)/C1=O |
SMILES |
CC1=CC=CC(=CNC2=CC3=C(C=C2)NN=C3)C1=O |
Canonical SMILES |
CC1=CC=CC(=CNC2=CC3=C(C=C2)NN=C3)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B262143.png)
![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide](/img/structure/B262145.png)
![3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide](/img/structure/B262150.png)

![N-[2-(cyclohexen-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B262153.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B262155.png)

![2-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B262158.png)
methanone](/img/structure/B262159.png)
![3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B262161.png)
![Ethyl 6-[(cyanomethyl)sulfanyl]-5-(diethylcarbamoyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B262165.png)

